1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-16-6-2-3-7-18(16)28-20(17-8-12-22-13-9-17)19(25-26-28)21(29)23-10-4-14-27-15-5-11-24-27/h2-3,5-9,11-13,15H,4,10,14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKIICJSTFABGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.
Attachment of the Pyrazole Group: The pyrazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the triazole intermediate.
Introduction of the Pyridine Group: The pyridine ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated triazole intermediate.
Final Amidation Step: The carboxamide group is introduced through an amidation reaction, typically using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution can use bromine in chloroform.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
- Triazole vs. Pyrazoline : Compounds in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature a pyrazoline core (a five-membered ring with two adjacent nitrogens and one double bond). Pyrazolines exhibit greater conformational flexibility but reduced aromatic stability compared to triazoles. This difference impacts binding specificity and metabolic stability .
- Triazole vs. Pyrrolo-pyrimidine: lists a pyrrolo-pyrimidine carboxamide derivative.
Substituent Effects
Table 1: Substituent Comparison of Triazole Derivatives
- 2-Methylphenyl vs. 2-Methoxyphenyl : The methoxy group in the analog () introduces polarity and hydrogen-bond acceptor capacity, which may improve aqueous solubility but reduce membrane permeability compared to the methyl group in the target compound .
- Pyridine Position (2 vs. 4) : The pyridin-2-yl group in positions the nitrogen ortho to the triazole, creating a different electronic environment. Pyridin-4-yl’s para configuration may facilitate stronger π-interactions with aromatic protein residues .
Methodological Considerations in Structural Analysis
Crystallographic data for related compounds (e.g., ) were refined using SHELXL (), a program optimized for small-molecule refinement. WinGX and ORTEP () were employed for visualization, enabling precise analysis of substituent effects on molecular packing. For instance, halogenated pyrazolines () exhibit tighter crystal packing due to halogen bonding, a feature less relevant to the target compound’s methyl-substituted triazole .
Biological Activity
The compound 1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by modulating cytokine release and signaling pathways related to inflammation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 26 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 38.44 | Moderate growth inhibition |
| HepG2 (Liver Cancer) | 0.74 | High potency |
| MCF-7 (Breast Cancer) | 0.46 | Significant apoptosis |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects in vitro. It significantly reduced LPS-induced TNF-alpha release in macrophage models, indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 26 µM. Histological analysis revealed apoptosis marked by increased caspase-3 activity .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
- Combination Therapy : A recent study explored the combination of this compound with traditional chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines when used synergistically .
Q & A
Basic: What are the critical steps and reagents for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Triazole Formation : Reacting a substituted azide (e.g., 2-methylphenyl azide) with a functionalized alkyne precursor (e.g., pyridine-substituted propargylamide) under CuSO₄/NaAsc conditions to ensure regioselectivity .
- Propyl Linker Introduction : Coupling the triazole intermediate with 3-(1H-pyrazol-1-yl)propylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Solvent and Base Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) and mild bases (e.g., K₂CO₃) improve solubility and reduce side reactions .
Critical Conditions : Temperature control (60–80°C) and inert atmospheres prevent decomposition of sensitive intermediates .
Basic: What analytical techniques are recommended for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent integration. Aromatic protons (δ 7.0–8.5 ppm) and pyrazole protons (δ 6.2–7.1 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and angles, particularly the planarity of the triazole-pyridine system. Software like WinGX aids in visualizing anisotropic displacement parameters.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS validates purity (>95%) and molecular ion peaks .
Advanced: How can conflicting bioactivity data from different assays be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility Issues : Pre-solubilize the compound in DMSO (<0.1% final concentration) and confirm stability via UV-Vis spectroscopy .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) and analyze structure-activity relationships (SAR) to identify critical substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) .
Advanced: What strategies optimize crystallographic refinement for structurally similar analogs?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å) and twinning analysis with SHELXD .
- Hydrogen Bonding : Apply restraints to O–H···N interactions (e.g., d(O–H) = 0.82–0.86 Å) observed in pyrazole-containing analogs .
- Disorder Modeling : For flexible propyl linkers, refine occupancy ratios using PART instructions in SHELXL and validate with Fo-Fc maps .
Basic: How do substituents influence the compound’s physicochemical properties?
Methodological Answer:
- LogP Prediction : The 2-methylphenyl group increases hydrophobicity (cLogP ~3.5), while the pyridin-4-yl moiety enhances water solubility via hydrogen bonding .
- pKa Estimation : The pyrazole nitrogen (pKa ~2.5) and triazole (pKa ~4.8) contribute to pH-dependent solubility. Use potentiometric titration or computational tools (e.g., MarvinSketch) .
Advanced: How to address low yields in the final amidation step?
Methodological Answer:
- Coupling Reagents : Replace EDC with DMT-MM for higher efficiency in polar solvents .
- Side Reaction Mitigation : Add molecular sieves to scavenge water or use excess Hünig’s base (DIPEA) to stabilize activated intermediates .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC to isolate the amide product from unreacted starting materials .
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinase domains from PDB). The pyridin-4-yl group often occupies adenine-binding pockets via π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-propyl linker in solvent (TIP3P water model) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, focusing on electrostatic contributions from the pyrazole moiety .
Basic: What are common degradation pathways under storage conditions?
Methodological Answer:
- Hydrolysis : The carboxamide bond is susceptible to acidic/basic conditions. Store lyophilized at -20°C with desiccants .
- Photooxidation : The pyridine ring degrades under UV light. Use amber vials and confirm stability via LC-MS over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
